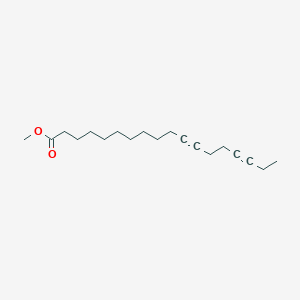

Methyl octadeca-11,15-diynoate

CAS No.: 58444-03-4

Cat. No.: VC19584083

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58444-03-4 |

|---|---|

| Molecular Formula | C19H30O2 |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | methyl octadeca-11,15-diynoate |

| Standard InChI | InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7,10-18H2,1-2H3 |

| Standard InChI Key | NZMJUYFNPLLSAZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC#CCCC#CCCCCCCCCCC(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Methyl octadeca-11,15-diynoate consists of an 18-carbon backbone with triple bonds at positions 11 and 15, terminating in a methyl ester group. The presence of two non-conjugated triple bonds imparts unique electronic and steric properties to the molecule. The ester functional group () enhances polarity, influencing solubility in organic solvents such as dichloromethane and ethyl acetate.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 58444-03-4 |

| Molecular Formula | |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | Methyl octadeca-11,15-diynoate |

| Canonical SMILES | CCC#CCCC#CCCCCCCCCCC(=O)OC |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary route to methyl octadeca-11,15-diynoate involves the esterification of octadeca-11,15-diynoic acid with methanol. This reaction is catalyzed by strong acids such as sulfuric acid () or hydrochloric acid () under reflux conditions.

Key Parameters:

-

Temperature: 60–80°C

-

Reaction Time: 4–6 hours

-

Yield: 70–85% after purification via distillation or column chromatography.

Industrial Production Considerations

On an industrial scale, continuous flow reactors may optimize esterification efficiency by ensuring precise temperature control and reduced side reactions. Post-synthesis purification often employs fractional distillation under reduced pressure to isolate the product from unreacted starting materials and byproducts.

Chemical Reactivity and Functional Transformations

Hydrogenation Reactions

The triple bonds in methyl octadeca-11,15-diynoate undergo catalytic hydrogenation to yield saturated or partially reduced products. For example, using palladium on carbon () under atmosphere converts both triple bonds to single bonds, producing methyl stearate.

Table 2: Hydrogenation Outcomes

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| , 1 atm | Methyl stearate | >90% | |

| Lindlar | Partial | Methyl octadeca-11-en-15-ynoate | 75–85% |

Cycloaddition and Polymerization

The electron-deficient triple bonds participate in [2+2] and [4+2] cycloadditions. For instance, reaction with 1,3-dienes under thermal conditions yields bicyclic esters, which are valuable in polymer chemistry.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Compared to methyl octadeca-3,7-diynoate (CAS 58443-96-2), the 11,15-isomer exhibits distinct reactivity due to reduced conjugation between triple bonds. This spatial separation minimizes electronic delocalization, altering cycloaddition kinetics and hydrogenation selectivity.

Table 3: Isomer Comparison

| Property | 11,15-Diynoate | 3,7-Diynoate |

|---|---|---|

| Triple Bond Positions | 11,15 | 3,7 |

| Conjugation | Non-conjugated | Conjugated |

| Reactivity | Moderate | High |

Future Research Directions

Expanding Synthetic Methodologies

Developing enantioselective routes to chiral diynoates could unlock applications in asymmetric catalysis. Additionally, photochemical reactions leveraging the triple bonds’ UV absorbance warrant exploration.

Biomedical Applications

Toxicity profiling and in vitro studies are critical to assess this compound’s potential as a drug carrier or bioactive agent. Collaborative efforts between chemists and biologists will be essential to translate laboratory findings into therapeutic innovations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume